methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate
説明
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research . Structurally, it features a pyrrolo[2,3-d]pyrimidine core with a 2-methoxyethyl substituent at position 7, methyl groups at positions 1 and 3, and a carboxamido-linked benzoate moiety at position 4. Its molecular formula is C₂₁H₂₄N₄O₇, with a calculated molecular weight of 444.44 g/mol.
特性
IUPAC Name |
methyl 2-[[7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-22-17-13(18(26)23(2)20(22)28)11-15(24(17)9-10-29-3)16(25)21-14-8-6-5-7-12(14)19(27)30-4/h5-8,11H,9-10H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLDBCJHBFYYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC=CC=C3C(=O)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate, a complex pyrrolopyrimidine derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHNO
- CAS Number : 1086386-34-6
Its structure features a pyrrolopyrimidine core fused with various functional groups that contribute to its biological activity. The presence of the methoxyethyl group and carboxamide moiety enhances its solubility and interaction with biological targets.
Anticancer Properties
Research has demonstrated that pyrrolopyrimidine derivatives exhibit significant anticancer activity. The compound has been shown to inhibit tumor growth in various cancer cell lines. For instance:
- Mechanism of Action : It is believed to interfere with cell cycle progression and induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway.
- Case Study : In vitro studies indicated that specific analogs of this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Anti-inflammatory Effects
The anti-inflammatory potential of methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate has also been explored:
- Target Enzyme : It exhibits inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
- Experimental Results : Studies using RAW264.7 macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon stimulation with lipopolysaccharides (LPS) .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens:
- Spectrum of Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Mechanism : The antimicrobial action is thought to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption and Distribution : Initial studies suggest good oral bioavailability and distribution due to its lipophilic nature.
- Metabolism : The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion appears to be the primary route for elimination .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Mechanism of Action |
|---|---|---|
| Pyrrolopyrazines | Antimicrobial, Anticancer | Kinase inhibition |
| Pyrazolopyrimidines | Antitumor | Cell cycle arrest |
| Methylated Pyrrolopyrimidines | Anti-inflammatory | COX inhibition |
This table highlights how methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate compares with other compounds in terms of biological activity and mechanisms.
類似化合物との比較
Comparison with Structural Analogs
Core Structure and Functional Group Variations
The compound’s structural analogs differ in substituents, heterocyclic cores, and biological activities. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- logP : The target compound’s logP (1.98) suggests moderate lipophilicity, favorable for membrane permeability but lower than analogs like 11a (logP 3.20), which may suffer from poor aqueous solubility .
- Molecular Weight : At 444.44 g/mol, the compound is within Lipinski’s rule limits (<500 g/mol), unlike 1l (531.53 g/mol), which may face bioavailability challenges .
Kinase Inhibition Potential
The sulfamoylphenyl group in ’s compound confers nanomolar potency against VEGFR2, while the target compound’s 2-methoxyethyl group may enhance solubility for CNS targets .
Stability and Metabolic Considerations
The 2-methoxyethyl substituent may reduce metabolic degradation compared to 3 ’s ethyl ester, which is prone to hydrolysis. However, the benzoate ester in the target compound could still undergo esterase-mediated cleavage in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
